molecular formula C20H18N2O6 B2641220 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid CAS No. 1630763-34-6

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid

Cat. No. B2641220
CAS RN: 1630763-34-6
M. Wt: 382.372
InChI Key: PISSDPLADVGOLL-UHFFFAOYSA-N
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Description

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.372. The purity is usually 95%.
BenchChem offers high-quality 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and FGFR1 Inhibitory Activity

Research has demonstrated the synthesis and anticancer properties of isoindoloquinazoline derivatives, indicating their potential as promising antitumor agents. These compounds exhibit FGFR1 inhibitory activity, which could be critical in cancer treatment strategies. The study conducted by Voskoboynik et al. (2016) outlines the synthesis and evaluation of novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines, showcasing their spectral properties and antitumor efficacy along with FGFR1 inhibitory activity. This highlights the potential of similar compounds in cancer research and therapy (Voskoboynik et al., 2016).

Analytical Methods for Quality Control

The analytical methods for quality control of promising active pharmaceutical ingredients (API) among derivatives of 4-oxoquinoline-3-propanoic acids are crucial for ensuring the safety and efficacy of new drugs. A study on 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid demonstrates the necessity of including 13C NMR-spectroscopy among the list of control methods, highlighting the importance of rigorous quality control in the development of pharmaceutical compounds (Zubkov et al., 2016).

Synthetic Methodologies

The development of novel synthetic methodologies for constructing complex molecules is a key area of research. Merchán Arenas and Kouznetsov (2014) described the diastereoselective synthesis of dihydroisoindoloquinolin-11-ones using solvent-free conditions, which is indicative of the advancements in green chemistry and efficient synthetic processes. This study provides insight into the synthesis of highly functionalized molecules with potential biological activities (Merchán Arenas & Kouznetsov, 2014).

properties

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-27-14-8-7-12-16(17(14)28-2)20(26)22-13-6-4-3-5-11(13)19(25)21(18(12)22)10-9-15(23)24/h3-8,18H,9-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISSDPLADVGOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.